molecular formula C15H15NO2 B13806860 4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile CAS No. 5446-70-8

4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile

Katalognummer: B13806860
CAS-Nummer: 5446-70-8
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: DADUAZNFXZZKRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a methoxyphenyl group, a methyl group, an oxo group, and a carbonitrile group attached to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base such as potassium hydroxide. The reaction mixture is then subjected to a nitrile-forming reagent like sodium cyanide under controlled conditions to introduce the carbonitrile group. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. The crude product is often purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-1-methyl-2-oxo-cyclohex-3-ene-1-carbonitrile is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the methoxyphenyl group, carbonitrile group, and cyclohexene ring allows for diverse chemical transformations and applications in various fields of research .

Eigenschaften

CAS-Nummer

5446-70-8

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-1-methyl-2-oxocyclohex-3-ene-1-carbonitrile

InChI

InChI=1S/C15H15NO2/c1-15(10-16)8-7-12(9-14(15)17)11-3-5-13(18-2)6-4-11/h3-6,9H,7-8H2,1-2H3

InChI-Schlüssel

DADUAZNFXZZKRI-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=CC1=O)C2=CC=C(C=C2)OC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.